2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine
Description
2-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via a carbonyl group to a piperidine ring substituted with a pyrazine-2-yloxy moiety. The pyrazine-2-yloxy substituent adds an electron-deficient aromatic system, which may influence intermolecular interactions and solubility. This structural combination suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, though direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
(3-pyrazin-2-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(13-17-4-2-5-18-13)19-8-1-3-11(10-19)21-12-9-15-6-7-16-12/h2,4-7,9,11H,1,3,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKHIAVFFVFBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the piperidine ring followed by the introduction of the pyrazin-2-yloxy group. The final step usually involves the coupling of the pyrimidine ring. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such compounds due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparisons:
Core Flexibility vs. Rigidity: The target compound’s pyrimidine-piperidine linkage introduces conformational flexibility, unlike rigid fused systems like thieno-pyrimidine hybrids . This flexibility may enhance binding to flexible enzyme active sites but reduce selectivity compared to planar scaffolds. Pyrazino-pyrimidinones (e.g., ) exhibit fused bicyclic systems, enhancing π-π stacking but limiting adaptability .
This contrasts with electron-donating groups like methyl or amine in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
Synthetic Accessibility: The target compound’s synthesis may require regioselective coupling of pyrazine-2-ol to piperidine, followed by carbonyl attachment to pyrimidine. This contrasts with simpler piperidinyl-pyrimidines (e.g., ), which are synthesized via nucleophilic substitution .
Biological Activity: Piperidinyl-pyrimidines () show antimicrobial and anticancer activity due to amine groups enabling hydrogen bonding . The target compound’s pyrazine-oxy group may instead favor kinase inhibition, akin to pyrazolo-pyrimidine hybrids . Pyrazino-pyrimidinones () with piperidinyl substituents exhibit antiviral activity, suggesting the target compound’s piperidine-pyrazine combination could be explored for similar applications .
Physicochemical Properties :
- The pyrazine-2-yloxy group likely reduces solubility in polar solvents compared to amine-substituted analogues (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) .
- C-H…π and hydrogen-bonding interactions (observed in ’s piperidine-carbonyl acrylate) may stabilize the target compound’s crystal lattice, impacting formulation stability .
Biological Activity
The compound 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrimidine is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and applications in drug discovery, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrazin-2-yloxy group linked to a piperidine derivative. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit certain kinases, which play crucial roles in cell proliferation and survival.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit COX enzymes, which are critical in the inflammatory response.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, indicating its utility in treating infections.
Case Studies
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CHK1 Inhibition : A study demonstrated that related compounds with similar structural motifs were potent inhibitors of CHK1, a kinase involved in DNA damage response. The inhibition was confirmed through crystallographic studies showing binding interactions within the ATP pocket of the kinase .
Compound IC50 (nM) Selectivity (CHK2/CHK1) Compound 1 2.1 ± 1.8 12 Compound 2 27 ± 8 13 - Anti-inflammatory Activity : Research on pyrimidine derivatives indicated significant inhibition of COX-1 and COX-2 enzymes, which are implicated in inflammatory processes. In vivo models showed reduced edema and inflammation following treatment with these derivatives .
- Cytotoxicity Studies : In vitro tests on various cancer cell lines revealed that the compound exhibited cytotoxic effects, leading to increased apoptosis rates compared to controls. These findings suggest its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
